molecular formula C9H8N2O B6264647 4-(1H-imidazol-4-yl)phenol CAS No. 68535-65-9

4-(1H-imidazol-4-yl)phenol

Cat. No. B6264647
CAS RN: 68535-65-9
M. Wt: 160.2
InChI Key:
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Description

“4-(1H-imidazol-4-yl)phenol” is a heterocyclic compound with the empirical formula C9H8N2O . It is also known as 1-(4-Hydroxyphenyl)imidazole . This compound belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring .


Synthesis Analysis

The synthesis of “4-(1H-imidazol-4-yl)phenol” involves N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . This results in 4-(1H-imidazol-1-yl)benzaldehyde, which on treatment with substituted acetophenones yields corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride results in the title compounds .


Molecular Structure Analysis

The molecular structure of “4-(1H-imidazol-4-yl)phenol” consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving “4-(1H-imidazol-4-yl)phenol” include its use in the synthesis of a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines . These compounds have been evaluated for phosphodiesterase (PDE) inhibition and antimicrobial activities .


Physical And Chemical Properties Analysis

“4-(1H-imidazol-4-yl)phenol” is a powder with a molecular weight of 160.18 . It has a melting point of 204-206 °C . The compound is soluble in water and other polar solvents .

Scientific Research Applications

Therapeutic Potential

Imidazole, which is a part of the “4-(1H-imidazol-4-yl)phenol” compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimicrobial Efficacy

Imidazole containing compounds have been found to be effective against various strains of bacteria and fungi . For example, 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline, a compound synthesized from imidazole, showed antimicrobial activity against Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

Antioxidant Activity

Imidazole derivatives have also been found to exhibit antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Synthesis of Functional Molecules

Imidazole heterocycles are key components to functional molecules that are used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .

Evaluation of Estrogenicity

“4-(1H-imidazol-4-yl)phenol” has been used in the evaluation of estrogenicity of phenolic xenoestrogens by Saccharomyces cerevisiae-based Lac-Z reporter assay . This application is particularly important in the field of endocrine research, where understanding the estrogenic effects of various compounds can have significant implications for human health.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 4-(1H-imidazol-4-yl)phenol is Nitric Oxide Synthase, Inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule involved in immune response, vasodilation, and neurotransmission.

Biochemical Pathways

NO plays a role in various pathways, including immune response, vasodilation, and neurotransmission .

Result of Action

The molecular and cellular effects of 4-(1H-imidazol-4-yl)phenol’s action would depend on its impact on iNOS activity and subsequent NO production. Changes in NO levels could affect immune response, blood vessel dilation, and nerve cell communication .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1H-imidazol-4-yl)phenol involves the reaction of 4-chloroaniline with imidazole in the presence of a base to form 4-(1H-imidazol-4-yl)aniline, which is then oxidized to 4-(1H-imidazol-4-yl)phenol using an oxidizing agent.", "Starting Materials": [ "4-chloroaniline", "imidazole", "base", "oxidizing agent" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with imidazole in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide, at elevated temperature to form 4-(1H-imidazol-4-yl)aniline.", "Step 2: 4-(1H-imidazol-4-yl)aniline is oxidized to 4-(1H-imidazol-4-yl)phenol using an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a catalyst, such as copper sulfate, in an aqueous or organic solvent at room temperature or elevated temperature.", "Step 3: The product, 4-(1H-imidazol-4-yl)phenol, is isolated and purified using standard techniques, such as filtration, recrystallization, and chromatography." ] }

CAS RN

68535-65-9

Product Name

4-(1H-imidazol-4-yl)phenol

Molecular Formula

C9H8N2O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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